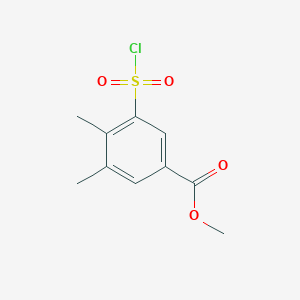

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate

Descripción general

Descripción

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group attached to the benzene ring, along with two methyl groups and a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of 4,5-dimethylbenzoic acid. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: 4,5-dimethylbenzoic acid is treated with chlorosulfonic acid, resulting in the formation of 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid.

Esterification: The resulting acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide.

Hydrolysis: In the presence of water or aqueous base, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., diethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like acetone or dichloromethane at room temperature.

Reduction: Reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid are used for the reduction of the chlorosulfonyl group.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Sulfonic Acids: Formed from reduction or hydrolysis reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its chlorosulfonyl group can participate in nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives.

Key Reactions

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamides | Methyl 3-(dimethylaminosulfonyl)-4,5-dimethylbenzoate |

| Hydrolysis | Hydrolysis of the chlorosulfonyl group | Methyl 3-sulfonyloxy-4,5-dimethylbenzoate |

| Coupling | Coupling with various nucleophiles | Diverse sulfonamide derivatives |

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a precursor for synthesizing bioactive sulfonamide compounds. Sulfonamides are known for their antibacterial properties and are used in treating infections.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. A study reported that certain synthesized sulfonamides achieved minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Materials Science

In materials science, this compound can be utilized to develop novel polymeric materials. The introduction of sulfonyl groups into polymers can enhance their thermal stability and mechanical properties.

Applications in Polymer Chemistry

- Polymer Modification : The compound can modify existing polymers to improve their properties.

- Synthesis of New Polymers : It serves as a building block for creating new polymeric materials with specific functionalities.

Agrochemicals

The compound's reactivity allows for its application in the agrochemical sector as a precursor for developing pesticides and herbicides. Sulfonamide derivatives have been studied for their efficacy against plant pathogens.

Case Study: Fungicidal Properties

A recent study highlighted the effectiveness of sulfonamide derivatives derived from this compound against fungal pathogens affecting crops. The research indicated that these compounds could serve as new fungicides with lower toxicity profiles compared to traditional agents.

Mecanismo De Acción

The mechanism of action of methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparación Con Compuestos Similares

Similar Compounds

6-Chlorosulfonylbenzoxazolin-2-one: Similar in structure, with a chlorosulfonyl group attached to a benzoxazolinone ring.

6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one: Contains a chlorosulfonyl group attached to a benzothiazole ring.

Uniqueness

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate is unique due to the presence of both methyl groups and the ester functionality on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

Methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate (MCDMB) is an organosulfur compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.

MCDMB is characterized by the presence of a chlorosulfonyl group and two methyl groups on a benzoate structure. Its chemical formula is C10H11ClO3S, and it belongs to a class of compounds known for their reactivity due to the sulfonyl moiety. This reactivity is crucial for its biological interactions.

The biological activity of MCDMB primarily involves its interaction with various molecular targets, which can lead to significant pharmacological effects. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes. This interaction may inhibit enzymatic activity or alter protein function, contributing to its biological effects.

Target Interactions

- Enzymatic Inhibition : MCDMB may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways associated with inflammation and pain.

Antimicrobial Activity

Research has indicated that compounds similar to MCDMB exhibit antimicrobial properties. The chlorosulfonyl group enhances the compound's ability to penetrate microbial cell walls, leading to increased efficacy against bacteria and fungi.

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Bactericidal | Moderate | Cell wall disruption |

| Fungicidal | High | Membrane integrity loss |

Cytotoxicity

Studies have shown that MCDMB may possess cytotoxic effects against various cancer cell lines. The mechanism appears to be linked to the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.

Case Studies

-

Cytotoxic Effects on Cancer Cells :

- A study investigated the cytotoxicity of MCDMB on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxic potential.

- Mechanistic studies revealed that MCDMB induced apoptosis via mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytoplasm.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that MCDMB exhibited strong activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 16 µg/mL, respectively.

Research Findings

Recent investigations into MCDMB have highlighted its potential as a therapeutic agent:

- Pharmacokinetics : Preliminary studies suggest that MCDMB is rapidly absorbed and metabolized in vivo, with a half-life conducive for therapeutic applications.

- Safety Profile : Toxicological assessments indicate that while MCDMB shows promise in efficacy, careful evaluation is necessary regarding its safety profile in long-term use.

Propiedades

IUPAC Name |

methyl 3-chlorosulfonyl-4,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6-4-8(10(12)15-3)5-9(7(6)2)16(11,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUDIFHDJZFWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156634-80-8 | |

| Record name | methyl 3-(chlorosulfonyl)-4,5-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.